(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

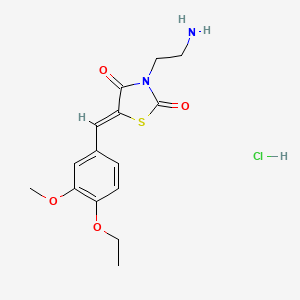

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative characterized by a Z-configuration benzylidene substituent at the 5-position and a 2-aminoethyl group at the 3-position of the thiazolidine-2,4-dione core. The benzylidene moiety features a 4-ethoxy-3-methoxy substitution pattern on the aromatic ring, which enhances electronic and steric properties compared to simpler analogs. The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies. This compound is synthesized via condensation of substituted benzaldehydes with thiazolidinedione precursors, followed by functionalization of the aminoethyl side chain and salt formation .

Properties

Molecular Formula |

C15H19ClN2O4S |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C15H18N2O4S.ClH/c1-3-21-11-5-4-10(8-12(11)20-2)9-13-14(18)17(7-6-16)15(19)22-13;/h4-5,8-9H,3,6-7,16H2,1-2H3;1H/b13-9-; |

InChI Key |

DKPWTVQGDZXUKL-CHHCPSLASA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC.Cl |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves multiple steps. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Bases like sodium hydroxide or potassium carbonate; reactions often occur in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its aminoethyl group, which mimics natural substrates or ligands.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzylidene moiety may also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs differ in three key aspects:

Core Heterocycle : Thiazolidine-2,4-dione (target) vs. thiazole-4-one (e.g., ) or triazolo derivatives ().

Benzylidene Substituents : The 4-ethoxy-3-methoxy group (target) vs. simpler substituents like 4-ethoxy (), 4-chloro (), or pyridyl ().

Nitrogen Substituents: 2-Aminoethyl (target) vs. pyridylmethyl (), aminopropyl (), or dimethylamino groups ().

Key Analog Compounds

*Calculated molecular weight based on formula; precise experimental data unavailable in evidence.

Biological Activity

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative recognized for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This compound features a thiazolidine ring, an aminoethyl side chain, and a substituted benzylidene moiety, which contribute to its diverse biological activities.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₆N₂O₄S·HCl

- Molecular Weight : 308.35 g/mol

- Key Functional Groups : Thiazolidine core, amino group, ethoxy and methoxy substituents on the benzylidene ring.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antidiabetic Properties : The thiazolidinedione framework is often associated with insulin-sensitizing effects.

- Anticancer Activity : Preliminary studies suggest potential in inhibiting melanoma cell proliferation through modulation of ERK signaling pathways .

- Antioxidant Effects : The compound has shown significant radical scavenging activity comparable to established antioxidants .

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:

- ERK Signaling Inhibition : It has been identified as an inhibitor of the ERK docking domain, which is crucial in cancer cell signaling pathways .

- Radical Scavenging Mechanism : The presence of phenolic groups in the structure enhances its electron donation capacity, contributing to its antioxidant properties .

Anticancer Studies

A study focusing on the compound's anticancer properties demonstrated that it effectively inhibited the proliferation of melanoma cells. The mechanism involved the inhibition of active ERK signaling pathways, suggesting a targeted approach for cancer therapy .

Antioxidant Activity Assessment

The antioxidant potential was evaluated through various assays:

| Assay Type | Compound Activity | Reference Compound Activity |

|---|---|---|

| Electron Transfer | High | Ascorbic Acid |

| Reducing Power | Comparable | BHT and Trolox |

| Total Antioxidant Capacity | Very Good | Ascorbic Acid |

Compounds derived from thiazolidine frameworks exhibited varying degrees of antioxidant activity, with some surpassing traditional antioxidants in efficacy .

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound, highlighting its versatility. Common methods include:

- Condensation Reactions : Involving thiazolidine derivatives with various aldehydes or ketones.

- Functional Group Modifications : Tailoring substituents on the benzylidene moiety to enhance specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.